1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
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Overview
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.
Indole Derivatives: Compounds featuring the indole moiety with various functional groups.
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
133381-40-5 |
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Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)-5-[2-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C28H26N4O2/c1-18-23(20-10-4-8-14-25(20)30-18)17-29-24-13-7-5-11-21(24)26-16-27(32(31-26)19(2)33)22-12-6-9-15-28(22)34-3/h4-15,17,27,30H,16H2,1-3H3 |
InChI Key |
DBKOLEBJLYXGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |
Origin of Product |
United States |
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